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Compound of Interest

Compound Name: 2,2-Dibromoacetamide

Cat. No.: B1617630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,2-Dibromoacetamide (CAS No. 598-70-9). Due to the limited availability of direct

experimental spectra for this specific compound in public databases, this document presents

predicted spectroscopic characteristics based on the analysis of its structural analog, 2-

bromoacetamide, and established principles of spectroscopic interpretation for halogenated

amides. Detailed experimental protocols for acquiring such data are also provided to facilitate

further research and verification.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 2,2-Dibromoacetamide.

These predictions are derived from the known spectral data of 2-bromoacetamide and

theoretical considerations of the effects of the second bromine atom.

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~ 6.0 - 7.5 Broad Singlet 2H -NH₂

The chemical

shift of amide

protons can be

highly variable

and

concentration-

dependent. The

presence of two

electronegative

bromine atoms

may shift these

protons

downfield

compared to

unsubstituted

acetamide.

~ 6.5 - 7.0 Singlet 1H -CHBr₂

The methine

proton is

expected to be a

singlet and

significantly

shifted downfield

due to the strong

deshielding

effect of the two

adjacent bromine

atoms and the

carbonyl group.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment Notes

~ 165 - 175 C=O
The carbonyl carbon chemical

shift is typical for amides.

~ 30 - 40 CHBr₂

The α-carbon is expected to be

significantly shielded

compared to a non-

halogenated analog, but the

exact shift is difficult to predict

precisely. For comparison, the

α-carbon in 2-bromoacetamide

appears around 29 ppm.

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Intensity Assignment Notes

~ 3400 - 3200 Strong, Broad N-H Stretch

Two distinct peaks

may be observed for

the symmetric and

asymmetric stretching

of the primary amide.

~ 1680 - 1640 Strong C=O Stretch (Amide I)

This is a characteristic

absorption for the

carbonyl group in

amides.

~ 1650 - 1580 Medium N-H Bend (Amide II)

This band results from

the bending vibration

of the N-H bond.

~ 800 - 600 Strong C-Br Stretch

The presence of two

bromine atoms would

likely result in strong

absorptions in this

region.

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Intensity Assignment Notes

215, 217, 219 Variable [M]⁺

The molecular ion

peak is expected to

show a characteristic

isotopic pattern for a

compound containing

two bromine atoms

(approximately 1:2:1

ratio for

⁷⁹Br₂:⁷⁹Br⁸¹Br:⁸¹Br₂).

136, 138 Variable [M - Br]⁺

Loss of a bromine

radical is a likely

fragmentation

pathway.

44 High [CONH₂]⁺
A common fragment

for primary amides.

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 2,2-Dibromoacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Accurately weigh 5-10 mg of 2,2-Dibromoacetamide.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-

d₆) in a standard 5 mm NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A benchtop FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 2,2-Dibromoacetamide powder onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas

Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Sample Introduction (Direct Insertion Probe):

Load a small amount of the solid sample into a capillary tube.

Insert the probe into the ion source of the mass spectrometer.

Gradually heat the probe to volatilize the sample into the ion source.

Data Acquisition (Electron Ionization):

Ionization Energy: 70 eV.

Mass Range: m/z 40-300.

Scan Speed: 1-2 scans per second.

Source Temperature: 200-250 °C.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key

structural features of 2,2-Dibromoacetamide relevant to its spectroscopic characterization.
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Caption: Workflow for the spectroscopic analysis of 2,2-Dibromoacetamide.
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2,2-Dibromoacetamide Structure

Expected Spectroscopic Signals

¹H NMR: ~6.5-7.0 ppm (s, 1H)

¹H NMR: ~6.0-7.5 ppm (br s, 2H)

¹³C NMR: ~30-40 ppm

¹³C NMR: ~165-175 ppm

IR: ~3400-3200 cm⁻¹

IR: ~1680-1640 cm⁻¹

IR: ~800-600 cm⁻¹

MS (m/z): 215, 217, 219

Click to download full resolution via product page

Caption: Molecular structure and expected spectroscopic correlations.
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[https://www.benchchem.com/product/b1617630#spectroscopic-data-nmr-ir-mass-spec-of-2-
2-dibromoacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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